

An In-Depth Technical Guide to In Vitro Studies with PHA-793887

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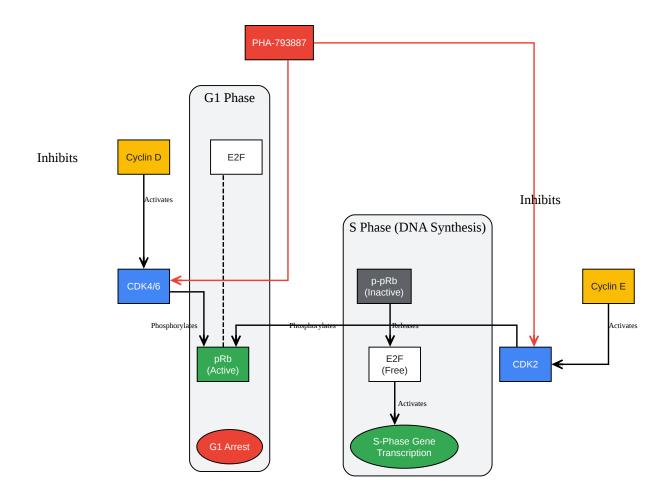
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro activities of PHA-793887, a potent, ATP-competitive pan-cyclin-dependent kinase (CDK) inhibitor. The information herein is collated from key preclinical studies to serve as a detailed resource for professionals in oncology research and drug development.

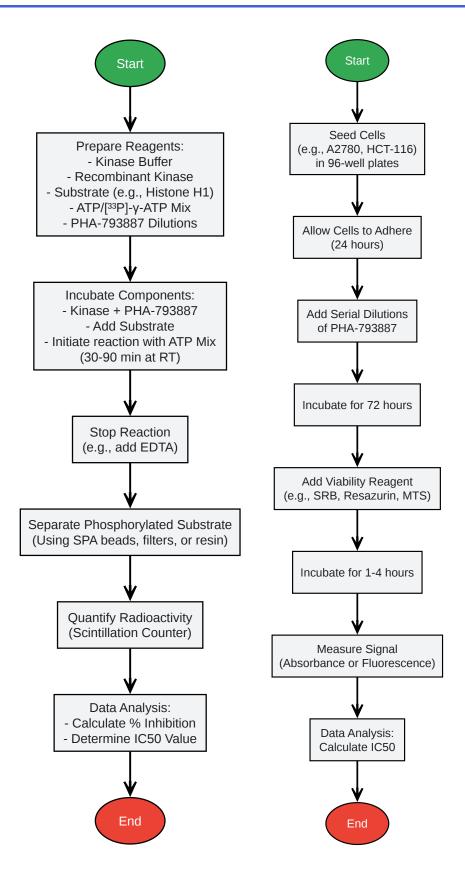
Core Mechanism of Action

PHA-793887 functions as a potent, ATP-competitive inhibitor of multiple cyclin-dependent kinases.[1] Its primary mechanism involves targeting the CDK/retinoblastoma (Rb) signaling pathway, a critical regulator of the cell cycle. By inhibiting CDKs, PHA-793887 prevents the phosphorylation of key substrates like the Rb protein and nucleophosmin.[1][2][3][4] This action blocks the transition from the G1 to the S phase of the cell cycle, ultimately leading to cell cycle arrest and, at higher concentrations, apoptosis.[2][3][4]









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